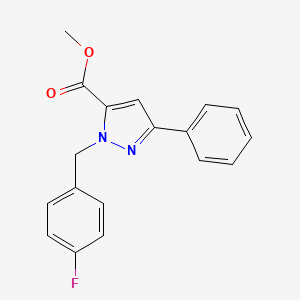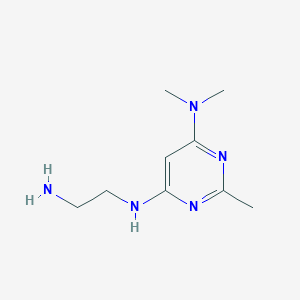
4-Methoxy-3,3-dimethylpyrrolidine
Overview
Description
4-Methoxy-3,3-dimethylpyrrolidine is a chemical compound with diverse applications in scientific research. It has a molecular weight of 129.2 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI code is 1S/C7H15NO/c1-7(2)5-8-4-6(7)9-3/h6,8H,4-5H2,1-3H3 .Scientific Research Applications
Synthesis and Chemical Reactions
4-Methoxy-3,3-dimethylpyrrolidine and its derivatives play a crucial role in organic synthesis, demonstrating utility in the preparation of various pharmaceuticals and compounds with potential biological activity. For example, derivatives of this compound have been synthesized for use as potential antiarrhythmic agents due to their Ca2+ antagonistic activity in L-type voltage-gated channels. These compounds' conformational preferences, influenced by hydrogen bonding, are significant for mimicking in vivo behaviors (Holt & Caignan, 2000). Additionally, improvements in synthetic methods for related compounds, such as 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, highlight the ongoing advancements in optimizing yields and selective reactions under mild conditions, which is essential for pharmaceutical synthesis and industrial applications (Liang, 2007).
Catalysis and Complex Formation
Research into the catalytic properties and complex formation capabilities of derivatives of this compound has led to notable insights into their chemical behavior and applications. The study of CuI complexes with N,N',S,S' scorpionate ligands derived from these compounds revealed their potential in forming stable dimer-monomer equilibria. These findings have implications for understanding the molecular basis of catalysis and designing new materials with specific electronic and structural properties (Gennari et al., 2008).
Antifungal Applications
The potential antifungal applications of this compound derivatives have been explored, with studies synthesizing new compounds and evaluating their efficacy against various fungi. Such research underlines the importance of these compounds in developing new antifungal agents, which could lead to novel treatments for fungal infections (Jafar et al., 2017).
Material Science and Polymerization
The role of this compound derivatives extends into material science, particularly in the polymerization processes. For instance, their involvement in the ring-opening polymerization (ROP) of an O-carboxyanhydride (OCA) monomer derived from L-malic acid showcases their utility in creating biodegradable polymers. These polymers have potential applications in medicine, agriculture, and environmental management, highlighting the compound's versatility beyond mere chemical synthesis (Pounder et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-3,3-dimethylpyrrolidine are currently unknown. This compound is a derivative of pyrrolidine, a heterocyclic amine that is often used as a building block in the synthesis of various pharmaceuticals . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Pyrrolidine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . .
Pharmacokinetics
The compound’s molecular weight is 129.2 , which suggests it may have good bioavailability due to its relatively small size.
properties
IUPAC Name |
4-methoxy-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-8-4-6(7)9-3/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULABXABPWDXDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1889188-78-6 | |
| Record name | 4-methoxy-3,3-dimethylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





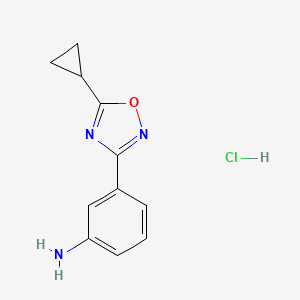

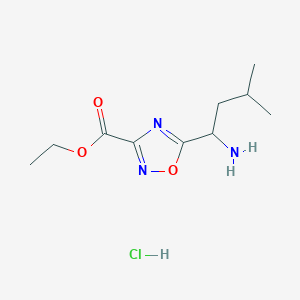

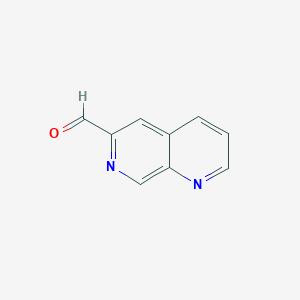
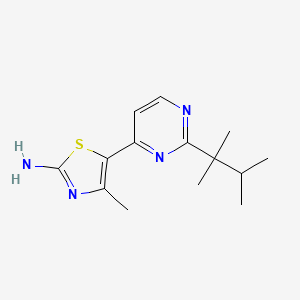
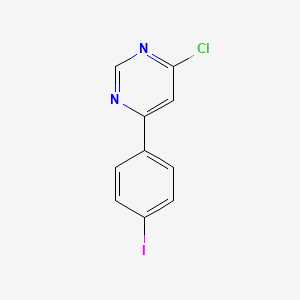
![Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1475288.png)
